molecular formula C25H35N3O5 B11003208 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B11003208
M. Wt: 457.6 g/mol
InChI Key: LLAUYNOODIGLJK-UHFFFAOYSA-N
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Description

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyranone ring, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyranone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine and Piperidine Moieties: These groups are introduced through nucleophilic substitution reactions, often using piperazine and piperidine derivatives as nucleophiles.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through condensation reactions, often catalyzed by transition metals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of a pyranone ring with piperazine and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H35N3O5

Molecular Weight

457.6 g/mol

IUPAC Name

3-hydroxy-2-[[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-6-(piperidin-1-ylmethyl)pyran-4-one

InChI

InChI=1S/C25H35N3O5/c1-31-22-7-3-4-8-23(22)32-16-15-26-11-13-28(14-12-26)19-24-25(30)21(29)17-20(33-24)18-27-9-5-2-6-10-27/h3-4,7-8,17,30H,2,5-6,9-16,18-19H2,1H3

InChI Key

LLAUYNOODIGLJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCCCC4)O

Origin of Product

United States

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